Triallyl isocyanurate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
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InChI |
InChI=1S/C12H15N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-6H,1-3,7-9H2 | |
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InChI Key |
KOMNUTZXSVSERR-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C | |
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Molecular Formula |
C12H15N3O3 | |
| Record name | TRIALLYL ISOCYANURATE | |
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Related CAS |
26355-18-0 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0026175 | |
| Record name | Triallyl isocyanurate | |
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Molecular Weight |
249.27 g/mol | |
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Physical Description |
Triallyl isocyanurate is a white crystalline solid. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, Melting point = 20.5 deg C; [ChemIDplus] White solid; mp = 23-25 deg C; [CAMEO] Colorless viscous liquid; [Aldrich MSDS] | |
| Record name | TRIALLYL ISOCYANURATE | |
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| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl- | |
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Boiling Point |
300 to 306 °F at 4 mmHg (NTP, 1992) | |
| Record name | TRIALLYL ISOCYANURATE | |
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Flash Point |
greater than 230 °F (NTP, 1992) | |
| Record name | TRIALLYL ISOCYANURATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | TRIALLYL ISOCYANURATE | |
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Density |
1.159 (NTP, 1992) - Denser than water; will sink | |
| Record name | TRIALLYL ISOCYANURATE | |
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CAS No. |
1025-15-6 | |
| Record name | TRIALLYL ISOCYANURATE | |
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| Record name | 1,3,5-Triallyl isocyanurate | |
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| Record name | TRIALLYL ISOCYANURATE | |
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Melting Point |
74 to 77 °F (NTP, 1992) | |
| Record name | TRIALLYL ISOCYANURATE | |
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Synthesis and Chemical Reactions of Triallyl Isocyanurate
Synthetic Methodologies for Triallyl Isocyanurate Production
The primary industrial routes for producing this compound involve the reaction of an allyl source with a cyanuric acid derivative or the trimerization of an isocyanate.
Reaction of Allyl Chloride with Cyanuric Acid or Derivatives
A common method for synthesizing this compound involves the reaction of allyl chloride with cyanuric acid in the presence of an acid-binding agent, such as an alkali metal hydroxide (B78521). google.com To enhance the reaction rate and yield, a copper catalyst, like copper powder or cuprous chloride, is often employed. google.com The reaction can be conducted in an aqueous medium, and the presence of the copper catalyst has been found to significantly increase the yield of this compound. google.com
One of the challenges with this method is the competing reaction between allyl chloride and the hydroxide, which can form allyl alcohol. google.com However, the use of a copper catalyst helps to accelerate the desired formation of this compound. google.com The reaction can be performed at atmospheric pressure with reflux at around 50°C or at higher temperatures (60-65°C) under superatmospheric pressure in a closed vessel. google.com Diallyl isocyanurate can be a by-product of this reaction. google.com
Another variation of this method involves reacting an alkali metal cyanate (B1221674), such as sodium cyanate, with an allyl halide in a dipolar aprotic solvent like dimethylformamide (DMF). trea.comgoogleapis.com This process is believed to proceed through the in-situ formation of allyl isocyanate, which then undergoes trimerization. trea.comgoogleapis.com
| Reactants | Catalyst/Solvent | Key Conditions | Product | Reference |
| Allyl Chloride, Cyanuric Acid, Acid-binding agent (e.g., Sodium Hydroxide) | Copper or Copper Salt (e.g., Cuprous Chloride) | Aqueous medium, ~50°C at atmospheric pressure or 60-65°C under pressure | This compound | google.com |
| Allyl Halide, Alkali Cyanate (e.g., Sodium Cyanate) | Aprotic Polar Solvent (e.g., Dimethylformamide) | ~130°C | This compound | trea.comgoogleapis.com |
Reaction of Allyl Alcohol with Cyanuric Chloride
This compound can also be synthesized by reacting allyl alcohol with cyanuric chloride. nih.gov This reaction is typically carried out in the presence of a concentrated aqueous base. nih.gov An improved process involves adding a strong alkali hydroxide solution to a pre-cooled mixture of cyanuric chloride, allyl alcohol, and ice in a solvent like toluene. google.com This method allows for the production of a very pure product. google.com
A related process for producing the isomeric triallyl cyanurate (TAC) involves reacting cyanuric chloride with allyl alcohol in the presence of an alkali metal acid acceptor, without an organic solvent other than allyl alcohol. wipo.int The highly pure TAC can then be rearranged to TAIC.
| Reactants | Reagents/Conditions | Product | Reference |
| Allyl Alcohol, Cyanuric Chloride | Concentrated Aqueous Base | This compound | nih.gov |
| Allyl Alcohol, Cyanuric Chloride | Pre-cooled mixture with ice, strong alkali hydroxide solution, Toluene solvent | High-purity this compound | google.com |
Trimerization of Allyl Isocyanate
The trimerization of allyl isocyanate represents another significant pathway to this compound. google.com This reaction can be facilitated by the presence of alkaline salts in a solvent such as dimethylformamide. oup.comoup.com Industrially, this method often involves the in-situ formation of allyl isocyanate from the reaction of an alkali metal cyanate and an allyl halide in a dipolar aprotic solvent, followed by its trimerization. trea.comgoogleapis.com
A different approach involves the Claisen rearrangement of triallyl cyanurate (TAC), the isomer of TAIC. google.comgoogleapis.com This rearrangement can be catalyzed by copper (II) salts at temperatures of at least 90°C. google.comgoogle.com Quaternary ammonium (B1175870) compounds have also been used as catalysts for this rearrangement, though this can lead to long reaction times. google.comgoogleapis.com
| Reactants | Catalyst/Conditions | Product | Reference |
| Allyl Isocyanate | Alkaline Salts in Dimethylformamide | This compound | oup.comoup.com |
| Triallyl Cyanurate (TAC) | Cu²⁺ Salt | 90-160°C | This compound |
Reactivity and Reaction Pathways of this compound
This compound's reactivity is characterized by the presence of both the isocyanurate ring and the three allyl groups, making it susceptible to reactions involving these functional groups.
Reactivity with Amines: Formation of Urea (B33335) Derivatives
Isocyanates and their derivatives, like this compound, are known to be incompatible with amines, often reacting exothermically. noaa.govechemi.comnih.govchemicalbook.com These reactions can lead to the formation of urea derivatives. While specific studies detailing the formation of urea derivatives from the direct reaction of this compound with simple amines are not extensively available in the provided context, the general reactivity of the isocyanurate structure suggests this possibility. The isocyanurate ring itself is a cyclic trimer of isocyanate, and while stable, it can potentially react under certain conditions.
Exothermic Reactions and Gas Evolution
This compound is known to be incompatible with a wide range of chemical compounds, often resulting in exothermic reactions that can release toxic gases. noaa.govechemi.com Vigorous heat release can occur in reactions involving amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides. noaa.govechemi.com
Acids and bases can initiate polymerization reactions of TAIC. noaa.govechemi.com Specifically, base-catalyzed reactions with alcohols, if not conducted in inert solvents, can proceed with explosive violence. noaa.govechemi.com Some isocyanates also react with water, leading to the formation of amines and the liberation of carbon dioxide gas. noaa.govechemi.com In certain manufacturing processes for related compounds, the use of alkali bicarbonate instead of a strong alkali can lead to the evolution of carbon monoxide gas. google.com
Fire may also produce irritating, corrosive, and/or toxic gases. noaa.gov In the event of a fire, hazardous combustion products can include carbon oxides (carbon monoxide and carbon dioxide) and nitrogen oxides. tcichemicals.comfishersci.com
Incompatibilities with Compound Classes
As a member of the isocyanate and unsaturated aliphatic hydrocarbon reactive groups, this compound exhibits incompatibility with numerous classes of compounds. noaa.govnih.gov These incompatibilities often lead to vigorous exothermic reactions. noaa.gov
Key incompatibilities include:
Strong Oxidizing Agents : Can lead to vigorous reactions. noaa.govtcichemicals.comfishersci.com
Strong Acids and Bases : These can initiate polymerization reactions. noaa.govtcichemicals.comfishersci.com
Peroxides : Contact can result in hazardous reactions. noaa.govtcichemicals.comspectrumchemical.com
Alcohols, Amines, Aldehydes, Ketones, Mercaptans, and Phenols : Reactions with these compounds can be strongly exothermic. noaa.govechemi.com
Alkali Metals and Hydrides : These are also known to react vigorously with TAIC. noaa.govechemi.com
It is also noted that TAIC may be prone to spontaneous polymerization when exposed to heat or light. spectrumchemical.comchembk.com
Interactive Table: Incompatible Compound Classes with this compound
| Compound Class | Potential Hazard | References |
|---|---|---|
| Strong Oxidizing Agents | Vigorous exothermic reactions. | noaa.govtcichemicals.comfishersci.com |
| Strong Acids | Initiates polymerization. | noaa.govtcichemicals.comfishersci.com |
| Strong Bases | Initiates polymerization. | noaa.govtcichemicals.comfishersci.com |
| Peroxides | Vigorous, heat-releasing reactions. | noaa.govtcichemicals.comspectrumchemical.com |
| Alcohols | Vigorous, potentially explosive exothermic reactions. | noaa.govechemi.com |
| Amines | Vigorous, heat-releasing reactions. | noaa.govechemi.com |
| Aldehydes | Vigorous, heat-releasing reactions. | noaa.govechemi.com |
| Ketones | Vigorous, heat-releasing reactions. | noaa.govechemi.com |
| Mercaptans | Vigorous, heat-releasing reactions. | noaa.govechemi.com |
| Alkali Metals | Vigorous, heat-releasing reactions. | noaa.govechemi.com |
| Hydrides | Vigorous, heat-releasing reactions. | noaa.govechemi.com |
| Phenols | Vigorous, heat-releasing reactions. | noaa.govechemi.com |
Thermal Decomposition Products and Pathways
The thermal decomposition of this compound is a critical consideration, particularly regarding potential human exposure to its breakdown products. nih.gov The primary hazardous products resulting from thermal decomposition are identified as allyl alcohol and isocyanuric acid. nih.gov Under fire conditions or high heat, the decomposition of TAIC can also generate toxic gases such as carbon monoxide, carbon dioxide, and various nitrogen oxides (NOx). tcichemicals.comfishersci.com
In the context of its use as a crosslinking agent in materials like tetrafluoroethylene-propylene elastomers, the this compound crosslinked structure can degrade under thermal and thermo-oxidative aging. doi.org This degradation leads to the destruction of the crosslinked network. doi.org Studies on the degradation of TAIC in advanced oxidation processes have proposed several complex degradation pathways, which can be influenced by factors such as pH. hep.com.cnresearchgate.net For instance, in O3/UV processes, different intermediate products can form, with some retaining a heterocyclic structure. hep.com.cn
Polymers incorporating TAIC can exhibit high thermal stability, with decomposition temperatures sometimes exceeding 400°C. However, the pure, unpolymerized compound has a lower decomposition temperature. Research into the degradation of TAIC-crosslinked structures in elastomers has shown that C–N bonds in the isocyanurate ring can dissociate, leading to the formation of amide radicals and the volatilization of isocyanate derivatives. doi.org
Polymerization Mechanisms and Kinetics of Triallyl Isocyanurate
Free-Radical Polymerization of Triallyl Isocyanurate
The free-radical polymerization of this compound is a key process for creating crosslinked polymer networks. This process is characterized by the reaction of its three allyl groups, which leads to the formation of a complex, three-dimensional structure. The effectiveness of this polymerization is heavily reliant on the initiator used, the concentration of the monomer, and the specific reaction conditions.
Initiation Mechanisms in this compound Polymerization
The initiation of free-radical polymerization of TAIC is typically achieved using thermal initiators, such as organic peroxides or azo compounds. google.com These initiators decompose upon heating to generate free radicals, which then attack the allyl groups of the TAIC monomer to start the polymerization chain reaction. rsc.org Common organic peroxide initiators include benzoyl peroxide, dicumyl peroxide, and t-butyl peroxybenzoate. google.com Azo compounds like azobisisobutyronitrile are also employed. google.com
In the context of polyethylene (B3416737) (PE) crosslinking, photoinitiators like benzophenone (B1666685) are used. rsc.orgnih.gov Under UV radiation, benzophenone enters an excited state and abstracts a hydrogen atom from a polyethylene chain, creating a PE radical. rsc.org This radical can then react with TAIC, which acts as a co-agent to accelerate the crosslinking process significantly, reducing reaction times from minutes to seconds. rsc.orgmdpi.com Theoretical studies suggest that the direct reaction between the excited photoinitiator and TAIC is less favorable than the initiation via the polymer radical. rsc.org
The choice and concentration of the initiator are critical for controlling the polymerization rate and the final properties of the crosslinked polymer. googleapis.com For instance, in the preparation of a flame-retardant TAIC prepolymer, the initiator concentration is typically managed between 0.1 to 10% by weight relative to the TAIC monomer. googleapis.comgoogleapis.com
Table 1: Common Radical Initiators for this compound Polymerization
| Initiator Type | Examples |
| Organic Peroxides | Benzoyl peroxide, Dicumyl peroxide (DCP), Lauroyl peroxide, Cumene hydroperoxide, t-Butyl peroxybenzoate, α,α′-bis(t-butyl peroxy-m-isopropyl)benzene rsc.orggoogle.com |
| Azo Compounds | Azobisisobutyronitrile (AIBN), 2,2′-azobis(2,4-dimethylvaleronitrile) google.com |
| Photoinitiators | Benzophenone (used with a polymer like PE) rsc.orgnih.gov |
Steric Effects on Radical Polymerization of this compound
Studies have shown that the steric effect is dependent on the sequence length of TAIC units in a copolymer chain. researchgate.net When copolymerized with sterically unhindered monomers, the incorporation of TAIC units is suppressed as the number of sequential TAIC units increases. researchgate.net
Chain Transfer Reactions in this compound Polymerization
Comparison with Triallyl Cyanurate Polymerization Behavior
This compound (TAIC) and its isomer, triallyl cyanurate (TAC), exhibit notable differences in their polymerization behavior, primarily due to structural and steric factors. researchgate.net Although both are trifunctional allyl monomers, the isocyanurate ring in TAIC is considered to impose more significant steric hindrance than the cyanurate ring in TAC.
This difference in steric hindrance leads to distinct polymerization kinetics. The reduced degradative chain transfer in TAIC polymerization, a consequence of steric shielding of the allylic hydrogens, allows for the formation of longer primary polymer chains compared to TAC under similar conditions. researchgate.net Furthermore, the cyclopolymerization behavior of TAIC is more complex than that of TAC. researchgate.net While TAC polymerization follows a conventional cyclopolymerization mechanism, TAIC's behavior deviates due to the "non-terminal units effect" caused by its bulky side groups. researchgate.net
In some applications, such as the UV radiation cross-linking of polyethylene, the auxiliary crosslinking mechanism of TAC has been noted, where it can self-polymerize into low molecular weight homopolymers at high temperatures. mdpi.com While both TAIC and TAC are used as crosslinking agents, the choice between them can depend on the desired network structure and final properties, which are influenced by their differing polymerization kinetics and steric profiles. researchgate.netresearchmap.jp
Radiation-Induced Polymerization and Crosslinking of this compound
Radiation, particularly from electron beams, is another effective method for initiating the polymerization and crosslinking of TAIC. This technique is widely used to modify the properties of various polymers by incorporating TAIC to form a crosslinked network.
Electron Radiation Effects on this compound Polymerization
Electron beam (EB) irradiation is a powerful tool for inducing the polymerization of TAIC, often used to crosslink other polymers like poly(lactic acid) (PLA), poly(ε-caprolactone) (PCL), and Nylon 6. mdpi.comresearchgate.netiaea.org When a polymer containing TAIC is subjected to EB radiation, the high-energy electrons create radicals on the polymer chains. These radicals can then initiate the polymerization of TAIC's allyl groups, leading to the formation of a three-dimensional crosslinked network. researchgate.netresearchgate.net
The presence of TAIC significantly enhances the efficiency of radiation-induced crosslinking. researchgate.netksri.kr For many polymers that would primarily undergo chain scission (degradation) when irradiated alone, the addition of TAIC promotes crosslinking reactions instead. mdpi.comresearchgate.net The effectiveness of the crosslinking process is dependent on the radiation dose and the concentration of TAIC. mdpi.comresearchgate.netksri.kr For instance, studies on PCL have shown that TAIC is a highly effective crosslinking agent under electron beam irradiation, with an optimal concentration identified around 3 wt%. ksri.kr
The resulting crosslinked structure significantly improves the thermal and mechanical properties of the base polymer, such as tensile strength and thermal stability. researchgate.netresearchgate.netksri.kr The degree of crosslinking, often measured by the gel fraction, typically increases with the radiation dose up to a certain point. researchgate.net For example, in the grafting of TAIC onto sheep wool fabric, the grafting yield increased with the EB dose up to 150 kGy before plateauing. researchgate.net
Table 2: Effect of Electron Beam Dose on Properties of Polymers with TAIC
| Polymer System | Radiation Dose (kGy) | Observed Effect |
| Poly(lactic acid) (PLA) / TAIC | 40–200 | Optimized crosslinking mdpi.com |
| Poly(ε-caprolactone) (PCL) / TAIC | 60 | Formation of a significant amount of gel fraction researchgate.net |
| Sheep Wool / TAIC | 50-150 | Grafting yield increased with dose researchgate.net |
| Poly(butylene adipate-co-terephthalate) (PBAT) / TAIC | 50-70 | Significant improvement in thermal and mechanical properties researchgate.net |
| Nylon 6 / TAIC | Varies | Increased tensile strength, flexural strength, and hardness with dose iaea.orgresearchgate.net |
UV Radiation Crosslinking Mechanisms Involving this compound
UV radiation-induced crosslinking is a prominent method for curing polymers containing this compound. This process is initiated by a photoinitiator, which upon absorbing UV light, generates free radicals. These radicals then abstract a hydrogen atom from a polymer chain, such as polyethylene (PE), creating a polymer radical. The subsequent reactions involving TAIC are crucial for the formation of a crosslinked network.
Theoretical studies have elucidated the reaction pathways of TAIC in the UV radiation crosslinking of polyethylene. rsc.orgresearchgate.net The process is typically initiated by a photoinitiator like benzophenone. rsc.orgresearchgate.netroyalsocietypublishing.org The multi-functional nature of TAIC is essential for the crosslinking process to occur efficiently. rsc.orgresearchgate.net It has been shown that TAIC can significantly accelerate the crosslinking reaction, reducing the time required from minutes to seconds. nih.gov The mechanism involves the grafting of TAIC onto the polymer chains and the self-polymerization of TAIC to form a network structure. nih.gov
The degradation of TAIC under UV/Ozone (O3) processes has also been investigated, revealing multiple degradation pathways. hep.com.cn While ozonation alone can degrade TAIC, the combination with UV radiation significantly enhances the mineralization rate. hep.com.cn
Theoretical Studies on UV Radiation Crosslinking Pathways and Energetics
Density functional theory (DFT) has been a powerful tool in understanding the reaction behavior of TAIC during the UV radiation crosslinking of polyethylene. researchgate.netroyalsocietypublishing.orgnih.gov These theoretical investigations have identified multiple reaction channels and their corresponding potential energy barriers. rsc.orgresearchgate.netresearchgate.netroyalsocietypublishing.org For instance, studies have calculated the reaction potential energies for various reaction channels at the B3LYP/6-311+G(d,p) level of theory. rsc.orgresearchgate.netroyalsocietypublishing.org
Key findings from these theoretical studies include:
The identification of the ground state reaction behavior of TAIC during the UV radiation crosslinking process. researchgate.netroyalsocietypublishing.orgnih.gov
The exploration of TAIC's intramolecular isomerization reaction. researchgate.netroyalsocietypublishing.orgnih.gov
A comparison of the crosslinking efficiency of TAIC with other crosslinkers like trimethylolpropane (B17298) trimethacrylate (TMPTMA), suggesting that TMPTMA might lead to a better multiplication and acceleration effect. researchgate.netroyalsocietypublishing.orgnih.gov
These theoretical models provide valuable insights for optimizing the UV radiation crosslinking process of polyethylene for applications such as high-voltage cable insulation. rsc.orgresearchgate.netresearchgate.netroyalsocietypublishing.orgnih.gov
Influence of Photoinitiators and Co-agents in Radiation Curing
The choice of photoinitiator and the presence of co-agents significantly influence the efficiency and kinetics of radiation curing involving TAIC. Photoinitiators are essential to initiate the polymerization process under UV light. kent.ac.uk The efficiency of a photoinitiator is dependent on variables such as its thermal stability and UV light absorption characteristics. kent.ac.uk
Co-agents are often used in conjunction with TAIC to modify the curing characteristics and final properties of the polymer. Studies have investigated the influence of various co-agents, such as trimethylolpropane trimethacrylate (TMPTMA) and high vinyl poly(butadiene) (HVPBd), on the peroxide-cured EPDM compounds containing TAIC. researchgate.net The results indicated that TAIC provided the highest cure extent among the tested co-agents. researchgate.net The addition of co-agents can also affect the scorch safety and the curing reaction rate. researchgate.net For instance, TMPTMA was found to significantly promote the curing reaction rate, followed by TAIC. researchgate.net Furthermore, the presence of co-agents can lower the activation energy of the curing reaction, with TAIC-containing compounds showing the lowest activation energy. researchgate.net
Polymerization Kinetics and Reaction Rate Studies
Factors Governing Polymerization Rates of this compound
The polymerization rate of this compound is influenced by several factors. Experimental results have shown that in the UV radiation crosslinking of polyethylene, the rate is lower with only a photoinitiator like benzophenone compared to when a multi-functional crosslinker like TAIC is also present. royalsocietypublishing.org The participation of TAIC can increase the reaction rate to the order of seconds. royalsocietypublishing.org
The specific polymerization behavior of TAIC is largely attributed to the steric effect caused by its bulky isocyanurate side groups. researchgate.net This steric hindrance can influence the reactivity of the growing polymer radical. researchgate.net
In the context of thermosetting resin systems, such as those involving polyphenylene oxide and TAIC, the curing reaction is often a decelerating process. doaj.org This is due to the rapid decline in initiator concentration at high reaction temperatures, leading to dead-end polymerization. doaj.org
The solvent used in the polymerization process also plays a crucial role. researchgate.net In the preparation of monoliths based on poly(TAIC-co-TMPTA), the composition of the solvent mixture affects the morphology and reaction kinetics, with binary solvents often leading to faster polymerization than single solvents. researchgate.net
Role of Crosslinking Density in Polymerization
Polymerization of this compound in Specific Systems
The polymerization of TAIC has been studied in various specific polymer systems, demonstrating its versatility as a crosslinker.
In the case of acrylic emulsion pressure-sensitive adhesives, TAIC has been used as a trifunctional crosslinker. researchgate.net Studies have shown that while the TAIC content did not significantly affect the polymerization process itself, it had a notable impact on the properties of the resulting polymer. researchgate.net An increase in TAIC content led to a significant increase in the gel content and a decrease in the molecular weight between crosslink points. researchgate.net
In ultra-low-loss thermosetting resin systems for electronic packaging, TAIC is used as a small molecule crosslinking agent alongside a macromolecular crosslinking agent. doaj.org The curing kinetics of these systems are complex, with high initiator content potentially leading to diffusion-controlled reactions and an increase in dielectric loss. doaj.org
The copolymerization of TAIC with sterically unhindered monomers like 1-octene (B94956) has also been explored. researchgate.net The results indicated a suppressed incorporation of TAIC units into the copolymer chain as the number of sequential TAIC units increased, highlighting the sequence length dependence of the steric effect. researchgate.net
Data Tables
Table 1: Theoretical Calculation Results for Molecules Involved in UV Radiation Crosslinking
| Molecule | HOMO (eV) | LUMO (eV) | Eg (eV) | IP (eV) | EA (eV) |
| Benzophenone (Bp) | - | - | - | 8.13 (8.13) | -0.63 (-0.68) |
| This compound (TAIC) | - | - | - | - | - |
| Trimethylopropane trimethacrylate (TMPTMA) | - | - | - | - | - |
| 4-methylheptane (Pe) | - | - | - | - | - |
| Note: Experimental values are shown in parentheses. Data extracted from theoretical studies on the UV radiation cross-linking process of polyethylene. The HOMO-LUMO energy gap (Eg) provides an indication of the molecule's reactivity. royalsocietypublishing.org |
Table 2: Influence of Co-agents on the Curing of EPDM Rubber
| Co-agent | Cure Extent | Effect on Scorch Safety | Effect on Curing Rate | Activation Energy |
| This compound (TAIC) | Highest | - | Promotes | Lowest |
| Trimethylolpropane trimethacrylate (TMPTMA) | Improved | Negative effect below 165°C | Significantly promotes | Decreased |
| High vinyl poly(butadiene) (HVPBd) | Improved | - | No effect | Decreased |
| This table summarizes the comparative effects of different co-agents on the peroxide-cured EPDM rubber. researchgate.net |
Thiol-Ene Photopolymerization with this compound
Thiol-ene photopolymerization is a "click" reaction known for its high efficiency, rapid reaction rates, and lack of inhibition by oxygen. nih.gov The polymerization between a thiol and an 'ene', such as the allyl groups of this compound, proceeds via a step-growth radical addition mechanism. nih.govacs.org The process is initiated by a photoinitiator that, upon UV irradiation, generates primary radicals. These radicals abstract a hydrogen atom from a thiol group (R-SH) to form a thiyl radical (R-S•). scirp.orgmdpi.com The polymerization then continues through a cycle of two key steps:
Propagation: The thiyl radical adds across an ene double bond of a TAIC molecule. mdpi.com
Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, creating a stable thioether linkage and regenerating a thiyl radical. nih.govmdpi.com
This cycle of propagation and chain-transfer repeats, leading to the formation of a cross-linked polythioether network. scirp.org For optimal conversion and network formation, the stoichiometry of thiol to ene functional groups is typically balanced at a 1:1 ratio. mdpi.com
Research has demonstrated the use of TAIC in thiol-ene systems for advanced applications. In one study, TAIC was copolymerized with pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP) to synthesize ionogels. mdpi.com The kinetics of this reaction were shown to be influenced by additives; for instance, the inclusion of octakis(methacryloxypropyl) silsesquioxane (methacryl-POSS) led to a decrease in the polymerization rate due to steric hindrance, although it did not significantly affect the final conversion. mdpi.com Another application involves using a photoresist composed of TAIC and PETMP for tomographic volumetric 3D printing, where the kinetics can be precisely controlled. ugent.be While the primary reaction is the step-growth thiol-ene addition, concurrent homopolymerization of the ene monomer (TAIC) can also occur. scirp.org
Self-Stabilized Precipitation Polymerization for Microsphere Formation
Self-stabilized precipitation (2SP) polymerization is an innovative method for producing uniform polymer microspheres without the need for traditional stabilizers or cross-linkers. researchgate.netnih.gov This technique involves the nucleation and growth of polymer nanoparticles that are inherently stable in the reaction medium. nih.gov
A notable application of this method involves the copolymerization of this compound (TAIC) with maleic anhydride (B1165640) (MAH). researchgate.netresearchgate.net This process yields crosslinked TAIC-maleic anhydride (TMs) copolymer microspheres with a significant number of reactive anhydride groups on their surface. researchgate.netresearchgate.net The resulting microspheres exhibit a mesoporous structure and a high specific surface area. researchgate.netresearchgate.net The characteristics of these microspheres can be controlled by adjusting the reaction parameters.
Detailed findings from the synthesis of TAIC-MAH microspheres via 2SP polymerization are presented below.
| Property | Value |
| Microsphere Diameter | 1.19–1.35 µm |
| Reactive Anhydride Groups | 62.5–71.8 mol% |
| Specific Surface Area | 51.6–182.4 m²/g |
| Average Pore Size | 3.4–3.8 nm |
Table 1: Properties of this compound-maleic anhydride (TMs) copolymer microspheres produced by self-stabilized precipitation polymerization. researchgate.netresearchgate.net
The 2SP method represents a green and efficient strategy for creating functional microspheres. The separation of the nanoparticles from the reaction medium is straightforward, and the remaining liquid can be reused, highlighting its potential for industrial-scale production. nih.gov These TAIC-based microspheres have been further functionalized, for example with polyethylenimine (PEI), to create cationic microspheres with excellent adsorption capabilities for organic pollutants. researchgate.net
Olefin Metathesis Reactions for this compound Polymer Production
Olefin metathesis is a catalytic reaction that involves the redistribution of carbon-carbon double bonds between two olefin molecules. google.comlibretexts.org When applied to a diene or multifunctional olefin like this compound, it results in polymerization, a process known as Acyclic Diene Metathesis (ADMET) polymerization. libretexts.orgnih.gov
The polymerization of TAIC via olefin metathesis proceeds through the reaction of allyl groups between TAIC monomers. google.com This reaction forms a new carbon-carbon double bond and eliminates one molecule of ethylene (B1197577) for each bond formed. google.com This mechanism differs fundamentally from radical polymerization, where the carbon-carbon double bond is cleaved to form a single bond. google.com The reaction is catalyzed by transition metal complexes, such as Grubbs' ruthenium catalysts or Schrock's molybdenum catalysts, which contain a metal-carbon double bond. libretexts.org The catalytic cycle involves the formation of a four-membered metallacyclobutane intermediate. libretexts.org
A key objective of using olefin metathesis to polymerize TAIC is to produce a liquid polymer that has reduced volatility compared to the monomer, while also possessing excellent heat resistance. google.com A Japanese patent describes a method to produce such a TAIC polymer that is liquid at 30°C and has a viscosity of 300 mPa·s or more at the same temperature. google.com This polymeric form of TAIC is advantageous for applications like prepregs, where the volatility of the monomer can lead to its loss during heat-press molding, thereby compromising the cross-linking performance. google.com
Advanced Characterization and Spectroscopic Analysis of Triallyl Isocyanurate and Its Polymers
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of TAIC and its polymers. Techniques like NMR and FTIR provide detailed information about the chemical environment of atoms and the functional groups present, which is crucial for understanding polymerization mechanisms and the final polymer architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of TAIC and its polymers. Both ¹H and ¹³C NMR are employed to identify and quantify the various chemical moieties within the monomer and the resulting polymer structures.
In the ¹H-NMR spectrum of the TAIC monomer, characteristic signals corresponding to the different protons of the allyl groups are observed. Specifically, the signals for the -CH₂- protons typically appear in the range of 4.3-4.5 ppm, the =CH₂ protons are observed between 5.1-5.3 ppm, and the -CH= protons are found in the 5.7-5.9 ppm region. researchgate.net The ¹³C-NMR spectrum of TAIC shows signals at approximately 44.7 ppm for the -CH₂- carbon, 118.7 ppm for the =CH₂ carbon, 130.7 ppm for the -CH= carbon, and 148.2 ppm for the carbonyl (-C=O) carbon of the isocyanurate ring. researchgate.net
During the polymerization of TAIC, the disappearance or reduction in the intensity of the peaks associated with the allyl groups' vinyl protons provides direct evidence of the cross-linking reaction. For instance, in the formation of a Triallyl Isocyanurate-Silicone (TS) intermediate through hydrosilylation, new peaks appear in the ¹H NMR spectrum, indicating the reaction between TAIC and hydrogen silicone oil. researchgate.netnih.gov Subsequent cross-linking polymerization of this intermediate leads to the disappearance of the C=C group absorption peak at 1644 cm⁻¹, confirming the formation of a three-dimensional network structure. nih.gov
Furthermore, NMR spectroscopy is crucial for characterizing TAIC-based polymers and composites. For example, in the development of a monoclinic S-organosulfur copolymer (STI), ¹H NMR spectra are used to confirm the structure of the resulting composite. researchgate.net Similarly, the synthesis of thermoplastic plates from poly(lactide-ε-caprolactone) using TAIC as a cross-linking agent is monitored by ¹H-NMR to confirm the successful incorporation and reaction of TAIC. researchgate.netsemanticscholar.org Patent literature also describes the use of ¹H-NMR to characterize TAIC polymers, noting the presence of signals at 4.5 to 5.0 ppm and 5.4 to 5.8 ppm in the polymer spectrum measured in deuterated chloroform. google.com
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for this compound (TAIC) Monomer
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂- | 4.3-4.5 researchgate.net | 44.7 researchgate.net |
| =CH₂ | 5.1-5.3 researchgate.net | 118.7 researchgate.net |
| -CH= | 5.7-5.9 researchgate.net | 130.7 researchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying functional groups and monitoring chemical reactions in TAIC and its derivatives. The FTIR spectrum of the TAIC monomer exhibits characteristic absorption bands that serve as fingerprints for its chemical structure. Key peaks include the C=O stretching vibration of the isocyanurate ring around 1682-1690 cm⁻¹, the C=C stretching of the allyl groups at approximately 1644 cm⁻¹, and the C-N stretching vibration around 1410 cm⁻¹. nih.govresearchgate.net
When TAIC undergoes polymerization or is used as a cross-linking agent, changes in its FTIR spectrum provide valuable insights into the reaction progress. For instance, during the in-situ polymerization of TAIC with trimethylolpropane (B17298) triacrylate (TMPTA), the resulting monolith's FTIR spectrum shows a strong ester band at 1750–1725 cm⁻¹ and C-H stretching from -CH₃ groups at 2970–2880 cm⁻¹. oup.com The disappearance or significant reduction of the C=C absorption band at 1644 cm⁻¹ is a clear indicator of the consumption of allyl groups and the formation of a cross-linked polymer network. nih.gov
FTIR is also instrumental in characterizing TAIC-based composites and derivatives. In the synthesis of a tri-3-(aluminum phosphinate)-propyl-1-triazine-trione (TAHP) flame retardant from TAIC, FTIR is used to characterize the molecular structure of the resulting compound. researchgate.netscispace.com Similarly, for shape-stabilized phase change materials based on poly(this compound-silicone)/n-octadecane composites, FTIR spectra confirm the hydrosilylation reaction between TAIC and silicone oil by showing characteristic peaks of both components and the subsequent formation of the cross-linked structure. nih.gov The technique is also used to study poly(this compound-co-trimethylolpropane triacrylate) monoliths. researchgate.net
Table 2: Key FTIR Absorption Bands for this compound (TAIC) and its Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C=O (Isocyanurate Ring) | 1682-1690 | nih.govresearchgate.net |
| C=C (Allyl Group) | ~1644 | nih.gov |
| C-N | ~1410 | nih.gov |
| -CH₃ | 2970–2880 | oup.com |
Two-dimensional (2D) infrared correlation spectroscopy is an advanced analytical technique used to study the thermal oxidative degradation of the this compound crosslinking moiety in materials like fluorinated rubber. scispace.comscispace.comaip.org This method, often coupled with spatial-dependent infrared (IR) microscopy, helps in understanding the sequence of chemical changes that occur during degradation. researchgate.netarxiv.org
By analyzing the correlation between changes in IR spectral features at different wavenumbers as a function of an external perturbation like temperature, 2D correlation spectroscopy can reveal the presence of multiple reaction products that develop during the degradation of the crosslinker. researchgate.net For example, in the study of heated fluorinated rubber, it was observed that initially, the amount of the isocyanurate crosslinker decreases. This is followed by the generation of another chemical species with a carbonyl substituent, indicated by an IR absorption around 1730 cm⁻¹, which suggests the formation of carboxylic acids that can form intermolecular hydrogen bonds. researchgate.net This technique provides a more detailed picture of the degradation mechanism than conventional one-dimensional IR spectroscopy. researchgate.netarxiv.org
Thermal Analysis of this compound Polymer Systems
Thermal analysis techniques are crucial for evaluating the thermal properties of TAIC polymer systems, including their polymerization behavior and thermal stability. Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are two of the most commonly employed methods in this regard.
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. chemrj.org This method is highly sensitive for studying the thermotropic and chemical properties of polymeric materials, including phase transitions and chemical reactions that involve the absorption or release of heat. chemrj.orgslideshare.net
In the context of this compound (TAIC) and its isomer triallyl cyanurate (TAC), DTA has been instrumental in understanding their polymerization processes. The DTA curve for the polymerization of TAC shows two distinct exothermic maxima. researchgate.net By integrating the area under these peaks, the heat evolved during each exothermic event can be determined. researchgate.net When combined with infrared spectral data, these findings indicate that the polymerization of TAC occurs in two steps: first, the polymerization of two of the allyl groups, followed by a rearrangement to the polymerized this compound form and the subsequent polymerization of the remaining allyl group. researchgate.net The heat of combustion data for TAC and TAIC further supports this, indicating the magnitude of heat released during the second step of TAC polymerization. researchgate.net
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.cometamu.edu This method is widely used to determine the decomposition temperatures and char yield of polymers.
For TAIC-based systems, TGA is employed to evaluate their thermal stability. For instance, in studies of ethylene-vinyl acetate (B1210297) copolymer/ternary polyamide (EVA/tPA) blends cross-linked with TAIC, TGA demonstrated that irradiation cross-linking improved the thermal stability of the blends. researchgate.net Similarly, the thermal stability of a flame retardant synthesized from TAIC, tri-3-(aluminum phosphinate)-propyl-1-triazine-trione (TAHP), and its effect on epoxy thermosets were characterized using TGA in both nitrogen and air atmospheres. researchgate.net The results from TGA can help in understanding the degradation kinetics of these polymer systems at elevated temperatures. researchgate.net The technique is also used to characterize thermosets prepared from the reaction of a cycloaliphatic resin with various thiol crosslinkers, including one derived from TAIC. upc.edu
Table 3: Summary of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | TAIC |
| Triallyl cyanurate | TAC |
| Poly(lactide-ε-caprolactone) | P(LA-CL) |
| Trimethylolpropane triacrylate | TMPTA |
| Tri-3-(aluminum phosphinate)-propyl-1-triazine-trione | TAHP |
| Ethylene-vinyl acetate copolymer | EVA |
| Ternary polyamide | tPA |
| Monoclinic S-organosulfur copolymer | STI |
| Deuterated chloroform | CDCl₃ |
| Hydrogen silicone oil | - |
| n-octadecane | - |
| Cycloaliphatic resin | ECC |
| Thiol | - |
| Eugenol | - |
| Squalene | - |
| Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) | PETMP |
| 4-(N,N-Dimethylaminopyridine) | DMAP |
| Carbon | C |
| Nitrogen | N |
| Aluminum | Al |
| Phosphorus | P |
| Sulfur | S |
| Silicon | Si |
| Hydrogen | H |
| Oxygen | O |
| Fluorine | F |
| Chlorine | Cl |
| Sodium | Na |
Microstructural and Morphological Characterization
The morphology and microstructure of polymer composites containing this compound (TAIC) are critical to understanding their physical and mechanical properties. Advanced analytical techniques provide insights into the dispersion of TAIC within the polymer matrix and the resulting structural changes at the microscopic level.
For instance, in studies of poly(vinylidene fluoride) (PVDF)/TAIC blends, SEM images have revealed that the morphology of the blend changes with varying weight fractions of TAIC. researchgate.net The addition of TAIC can lead to the breaking up of larger spherulites into smaller ones, particularly after irradiation. researchgate.net This alteration in the crystalline structure can have a significant impact on the mechanical properties of the resulting composite.
Similarly, SEM has been utilized to examine the morphology of shape-stabilized phase change materials composed of poly(this compound-silicone)/n-octadecane composites. nih.gov These investigations help to understand how the polymer matrix encapsulates the phase change material and how the components are dispersed, which is crucial for the material's thermal energy storage performance. nih.gov In some cases, without proper compatibilization, phase segregation between the TAIC oligomer and other components can be observed, leading to a non-uniform, sticky paste-like material. nih.gov
Furthermore, SEM analysis of polylactide (PLA) blended with TAIC and other polymers like poly(butylene adipate-co-terephthalate) (PBAT) helps to assess the distribution of the different phases. researchgate.net The morphology of these blends, as observed by SEM, is a key factor in determining the final mechanical properties, such as impact strength and stiffness. researchgate.net The use of TAIC as a crosslinking agent in P(lactide-ε-caprolactone) (P(LA-CL)) copolymers has also been studied, with SEM being used to observe the morphological structure of the resulting thermoplastic plates. nih.gov
Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique that provides unique information about the free volume in polymers at the atomic scale. ortec-online.commdpi.comnih.gov The free volume, which consists of the voids and spaces between polymer chains, significantly influences the material's mechanical, thermal, and transport properties. mdpi.comnih.govresearchgate.net PALS measures the lifetime of ortho-positronium (o-Ps), a bound state of an electron and a positron, which tends to localize in these free volume regions. ortec-online.commdpi.com The lifetime of o-Ps is directly related to the size of the free volume cavities, while its intensity is related to the concentration of these cavities. ortec-online.comresearchgate.net
Typical o-Ps lifetimes in polymers range from 1 to 3 nanoseconds, corresponding to free volume cavity diameters of 0.3 to 0.7 nanometers. ortec-online.com PALS can detect changes in free volume due to factors such as temperature, pressure, and chemical composition. ortec-online.com For example, the glass transition in a polymer is observable as a change in the slope of the o-Ps lifetime versus temperature. ortec-online.com
While specific PALS studies focusing solely on this compound polymers are not extensively detailed in the provided search results, the technique is broadly applicable to polymer systems where TAIC is used as a crosslinker or additive. The introduction of TAIC and the subsequent crosslinking would be expected to alter the free volume characteristics of the polymer matrix. PALS could be used to quantify these changes, providing insights into how TAIC affects the packing of polymer chains and the resulting free volume hole size and distribution. This information is crucial for understanding the impact of TAIC on properties like gas permeability, diffusion, and mechanical behavior. ortec-online.commdpi.com
Computational Chemistry and Theoretical Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for investigating the electronic structure and reactivity of molecules like this compound at a fundamental level. These theoretical methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to understand the reaction mechanisms involving TAIC, especially in the context of crosslinking reactions in polymers like polyethylene (B3416737) (PE). rsc.orgnih.govresearchgate.net
Theoretical investigations using DFT, often at the B3LYP/6-311+G(d,p) level of theory, have been conducted to elucidate the role of TAIC in the UV radiation crosslinking of PE. rsc.orgnih.govresearchgate.netresearchgate.net These studies explore the potential energy surfaces of various reaction channels, identifying transition states and calculating reaction barriers. nih.govresearchgate.net For example, DFT calculations have shown that the reaction potential barriers for the formation of a polyethylene radical are significantly different depending on the initiator used, and that TAIC can act as a multifunctional crosslinker to accelerate the crosslinking process. nih.govresearchgate.net
The calculations can also be used to explore the intramolecular isomerization of TAIC radicals, which can create multiple sites for crosslinking with the polymer chains. researchgate.net By modeling the reaction energetics, DFT helps to explain why the presence of TAIC leads to a higher rate of crosslinking compared to systems with only a photoinitiator. nih.govresearchgate.net This theoretical framework is crucial for optimizing the industrial processes for producing crosslinked polyethylene for applications such as high-voltage cable insulation. rsc.orgresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory that help to describe the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Eg), is an important indicator of a molecule's excitability and chemical reactivity. rsc.orgroyalsocietypublishing.org
For this compound, DFT calculations have been used to determine its HOMO-LUMO energy gap and other electronic properties. rsc.orgresearchgate.netroyalsocietypublishing.org These calculations provide a deeper understanding of TAIC's behavior in various chemical processes, such as its role as an electrolyte additive in lithium-ion batteries or as a crosslinking agent in polymers. mdpi.com
The calculated HOMO-LUMO energy gap for TAIC is reported to be 6.90 eV. This value is smaller than that of a model polyethylene molecule (8.38 eV), which suggests that the incorporation of TAIC into a polyethylene matrix can facilitate electronic dissociation. royalsocietypublishing.org A smaller energy gap generally implies that less energy is required for electronic excitation, which can enhance the reactivity of the system.
In the context of electrolyte additives, the HOMO and LUMO energy levels of TAIC relative to the electrolyte solvents are crucial. mdpi.com A higher HOMO level for TAIC compared to the electrolyte solvents suggests that TAIC is more susceptible to oxidation, which can lead to the formation of a stable protective layer on the cathode surface of a battery. mdpi.com
Table 1: Calculated Electronic Properties of this compound and Related Compounds royalsocietypublishing.org
| Compound | HOMO-LUMO Gap (Eg) (eV) |
| This compound (TAIC) | 6.90 |
| Polyethylene (model) | 8.38 |
| Benzophenone (B1666685) (Bp) | 4.90 |
| Trimethylolpropane Trimethacrylate (TMPTMA) | 5.81 |
| Ethyl Carbonate (EC) | - |
| Diethyl Carbonate (DEC) | - |
| Note: HOMO and LUMO levels for EC and DEC were calculated, but the gap was not explicitly stated in the provided text. mdpi.com |
Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added to a molecule. rsc.orgnih.gov These properties are fundamental in determining the redox behavior of a molecule and its ability to participate in electron transfer reactions. nih.gov
DFT calculations provide a reliable method for determining both the vertical and adiabatic ionization potentials and electron affinities of molecules like TAIC. rsc.orgnih.gov The vertical IP and EA refer to the energy change without a change in the molecular geometry, while the adiabatic values account for the relaxation of the molecular structure after ionization or electron attachment. rsc.org
For TAIC, the calculated adiabatic electron affinity (EAa) is -0.26 eV. This value, when compared to other molecules in a system, helps to predict its electron-accepting capability. For instance, TAIC has a weaker ability to accept an electron compared to benzophenone (EAa = 0.73 eV). The calculated IP and EA values for related compounds in crosslinking systems have shown good agreement with experimental data, lending confidence to the theoretical predictions for TAIC. nih.gov
These computational insights into the ionization potentials and electron affinities of TAIC are valuable for understanding its role in various applications, from polymer crosslinking to its function as an electrolyte additive where its redox properties are critical. rsc.orgmdpi.com
Table 2: Calculated Ionization Potentials and Electron Affinities of this compound and Related Compounds royalsocietypublishing.org
| Compound | Adiabatic Ionization Potential (IPa) (eV) | Adiabatic Electron Affinity (EAa) (eV) |
| This compound (TAIC) | - | -0.26 |
| Polyethylene (model) | - | -1.09 |
| Benzophenone (Bp) | - | 0.73 |
| Trimethylolpropane Trimethacrylate (TMPTMA) | - | 0.86 |
| Note: Specific IPa values for all compounds were not provided in the search results. |
Reaction Potential Energy Surface Information
The reaction potential energy surface of this compound (TAIC) and its polymers is a critical area of study for understanding the mechanisms, kinetics, and energetics of its polymerization and cross-linking reactions. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating these complex reaction pathways at a molecular level. royalsocietypublishing.org
Theoretical investigations have provided significant insights into the role of TAIC as a multifunctional cross-linker in materials like polyethylene (PE), especially for applications such as high-voltage cable insulation. royalsocietypublishing.orgrsc.orgresearchgate.net These studies often model the reaction environment to understand the behavior of TAIC during processes like UV-initiated cross-linking. royalsocietypublishing.orgrsc.orgrsc.org The B3LYP functional combined with the 6-311+G(d,p) basis set is a commonly employed and reliable method for these calculations, often performed using software packages like GAUSSIAN09. royalsocietypublishing.orgresearchgate.netrsc.orgresearchgate.net By mapping the minimum energy path (MEP) through techniques such as Intrinsic Reaction Coordinate (IRC) calculations, researchers can identify transition states and determine the energy barriers associated with different reaction channels. royalsocietypublishing.orgrsc.org
A key focus of these computational studies is the UV radiation cross-linking process of polyethylene where TAIC is used in conjunction with a photoinitiator, such as benzophenone (Bp). royalsocietypublishing.org The potential barriers for the formation of a polyethylene radical (Pe2) are significantly different depending on the initiating species. The barrier for this reaction when initiated by benzophenone is 0.20 eV, whereas the barrier is 1.70 eV when initiated by TAIC itself. royalsocietypublishing.orgrsc.org This highlights the efficiency of the photoinitiator in starting the cross-linking process.
Once a TAIC radical (PTAIC) is formed, it can undergo a rapid intramolecular isomerization to produce the PTAIC1 radical. royalsocietypublishing.org This isomerization is a crucial step as the resulting PTAIC1 radical possesses three reactive sites for cross-linking with polyethylene radicals. royalsocietypublishing.org The potential barrier for this intramolecular isomerization is relatively low, indicating its facility. royalsocietypublishing.org
The following table summarizes the key calculated energy barriers for several reaction channels involved in the cross-linking process of polyethylene with TAIC.
| Reaction Channel | Description | Potential Barrier (eV) | Gibbs Potential Barrier (eV) |
| Bp + Pe → BpH + Pe2 | Formation of Polyethylene radical by Benzophenone | 0.20 royalsocietypublishing.orgrsc.org | - |
| TAIC + Pe → TAICH + Pe2 | Formation of Polyethylene radical by TAIC | 1.70 royalsocietypublishing.orgrsc.org | - |
| PTAIC → PTAIC1 | Intramolecular isomerization of TAIC radical | 0.66 royalsocietypublishing.org | 0.53 royalsocietypublishing.org |
Data sourced from theoretical studies using DFT calculations.
Further research has shown that as the number of isomerized allyl groups on the TAIC molecule increases, the Gibbs potential barrier for subsequent reactions generally decreases. royalsocietypublishing.org This suggests that the isomerization process facilitates further cross-linking reactions. When compared to other cross-linking agents like trimethylolpropane trimethacrylate (TMPTMA), TAIC exhibits different reaction energetics. For instance, the reaction Gibbs potential barrier for a benzophenone radical reacting with TMPTMA is 1.15 eV. royalsocietypublishing.org
Functionalization and Modification of Triallyl Isocyanurate and Its Polymer Networks
Surface Modification and Grafting Techniques
Grafting TAIC onto various surfaces is a key strategy to impart specific functionalities. This is particularly relevant in the development of nanocomposites where the interface between the polymer matrix and filler is critical.
A highly efficient method for attaching TAIC to surfaces is through thiol-ene click chemistry. mdpi.comnih.gov This reaction has been successfully used to functionalize silica (B1680970) nanoparticles, thereby improving their dispersion and performance in polymer matrices like polyethylene (B3416737). mdpi.comnih.gov The process involves grafting the functional monomers of TAIC onto the silica surface using a sulfur-containing silane (B1218182), such as 3-mercaptopropyl trimethoxy silane (MPTMS). mdpi.comnih.gov
The reaction mechanism proceeds as follows:
First, a thiol-containing molecule, MPTMS, reacts with TAIC. The thiol group (-SH) of MPTMS adds across one of the allyl double bonds (C=C) of TAIC in a classic thiol-ene reaction. mdpi.com This step creates a new molecule, MTAIC, where the silane group is now attached to the TAIC molecule. mdpi.com
Next, this synthesized MTAIC product is introduced to silica nanoparticles (SiO₂) in an ethanol (B145695) solution. mdpi.com
The trimethoxysilane (B1233946) end of the MTAIC molecule reacts with the hydroxyl groups (-OH) on the surface of the silica nanoparticles. mdpi.com This results in the formation of stable covalent bonds, effectively grafting the TAIC molecule onto the silica surface. mdpi.comnih.gov
The success of this grafting process has been confirmed through molecular characterization techniques like Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) hydrogen spectra. mdpi.comnih.gov The resulting TAIC-functionalized silica nanoparticles (TAIC-s-SiO₂) show significantly improved dispersivity within a polyethylene matrix compared to unmodified silica nanoparticles. mdpi.comnih.gov This enhanced dispersion is crucial for improving the crosslinking degree, insulation performance, and space charge characteristics of materials like crosslinked polyethylene (XLPE). mdpi.comnih.gov
Controlling the grafting ratio, or the density of molecules attached to a surface, is essential for fine-tuning the properties of the modified material. The number of chains grafted onto a surface can be influenced by factors such as the molar concentrations of the reactants and their copolymerization activity. mdpi.com
In the context of TAIC copolymerization, research has shown a direct relationship between the initial monomer feed ratio and the composition of the final product. For instance, in the copolymerization of Triallyl isocyanurate (TAIC) and Maleic Anhydride (B1165640) (MAH), the molar ratio of these monomers in the initial reaction mixture directly influences the characteristics of the resulting copolymer microspheres. rsc.org As the proportion of MAH to TAIC in the feed increases, the specific surface area of the synthesized microspheres decreases. rsc.org This demonstrates that the grafting and subsequent polymerization can be controlled by adjusting the initial reactant concentrations, which in turn modifies the physical properties of the final material. mdpi.comrsc.org
| TAIC/MAH Molar Feed Ratio | Resulting BET Specific Surface Area (m²/g) | Average Pore Size (nm) |
| 1/1 | 182.39 | 3.4 - 3.8 |
| 1/2 | Not specified | Not specified |
| 1/3 | 51.6 | Not specified |
| This table presents data on how the initial molar ratio of this compound (TAIC) to Maleic Anhydride (MAH) affects the properties of the resulting copolymer microspheres. Data sourced from rsc.org. |
Copolymerization and Blend Compatibilization
TAIC's trifunctional nature makes it an excellent candidate for creating crosslinked polymer networks and for acting as a compatibilizer in otherwise immiscible polymer blends.
TAIC can be copolymerized with other monomers, such as maleic anhydride (MAH), to create functional materials. rsc.orgresearchgate.net Researchers have successfully synthesized crosslinked TAIC-MAH copolymer microspheres using a method called self-stabilized precipitation (2SP) polymerization. rsc.org In this process, TAIC, with its three reactive allyl groups, acts as a crosslinker, providing thermal stability, while MAH provides reactive anhydride functional groups to the resulting microspheres. rsc.org
The study found that the molar ratio of TAIC to MAH in the initial feed had a significant impact on the final copolymer. rsc.org Because MAH has difficulty homopolymerizing, the ratio of MAH to TAIC in the final product indicates how many of TAIC's allyl groups participated in the reaction. rsc.org For example, with a 1:1 TAIC/MAH feed ratio, the molar ratio in the resulting microspheres was 1:1.7 (TAIC to MAH units), suggesting that the remaining vinyl groups on TAIC are prone to continuing the polymerization. rsc.org When the feed ratio was changed to 1:2 and 1:3, the molar ratios in the product became 1:2.2 and 1:2.5, respectively. rsc.org These copolymers, possessing a high density of reactive anhydride groups (62.5–71.8 mol%), a mesoporous structure, and a high specific surface area, are effective as super-adsorbents for removing organic pollutants from water. rsc.orgresearchgate.net
In many polymer blends, the constituent polymers are immiscible, leading to poor phase separation and weak mechanical properties. TAIC can act as a reactive interfacial agent or compatibilizer to overcome this issue. rsc.orgiaea.orgresearchgate.net When added to an incompatible blend, such as isotactic polypropylene (B1209903) (PP) and cis-1,4-polybutadiene (BR), TAIC tends to concentrate at the interfacial region between the two polymer phases. iaea.org
Upon exposure to an energy source like gamma radiation or thermal treatment, the allyl groups of TAIC can undergo crosslinking and/or grafting reactions. rsc.orgiaea.org These reactions effectively "anchor" or create chemical bonds between the polymer chains of the different phases. iaea.org This changes the interaction between the adjacent phases from weak van der Waals forces to stronger chemical bonds. iaea.org This crosslinking at the interface improves the adhesion between the dispersed phase and the matrix, leading to a more stable and mechanically robust material. iaea.orgresearchgate.net This strategy has been shown to be effective in blends such as PP/BR and polylactide/polycaprolactone (PLA/PCL). iaea.orgresearchgate.net
The use of TAIC as a compatibilizing agent has been specifically investigated for blends of polyethylene (PE) and poly(ethylene-co-vinyl alcohol) (EVOH). rsc.orgrsc.org These blends are of interest for applications like flexible food packaging. rsc.org The goal was to identify an agent that could form links between the two different polymer chains in the molten state, thereby stabilizing the blend. rsc.org
In a study evaluating potential interfacial agents, TAIC was investigated alongside other molecules. rsc.orgrsc.org The research, which used model molecules to represent the polymers, found that the compatibilization results with TAIC were only moderate. rsc.orgrsc.org While TAIC is known to promote crosslinking, its effectiveness in this specific PE/EVOH system was limited compared to other specially designed molecules. rsc.org
Synthesis of Functionalized this compound Polymers
The synthesis of this compound (TAIC) prepolymers with a controlled molecular weight is crucial for their application in various fields, including as flame retardants and in electronic materials. A method for preparing a flame-retardant TAIC prepolymer with a relatively low and controlled molecular weight involves polymerization in the presence of a specific polymerization modifier and a radical polymerization initiator. googleapis.comgoogle.comgoogleapis.com
One such method utilizes 6H-dibenz(c,e)(1,2)oxaphosphorine-6-oxide as a polymerization modifier. googleapis.comgoogle.comgoogleapis.com The molecular weight of the resulting TAIC prepolymer can be controlled by adjusting the amount of this modifier. The polymerization reaction is typically monitored, for instance by gel permeation chromatography, and can be terminated when the desired molecular weight is achieved to prevent gelation. googleapis.comgoogleapis.com
For example, in a reaction with a fixed amount of TAIC and initiator, varying the amount of the 6H-dibenz(c,e)(1,2)oxaphosphorine-6-oxide modifier has been shown to produce prepolymers with different number average molecular weights (Mn) and weight average molecular weights (Mw). Without the modifier, the polymerization can lead to a product with a very high molecular weight and the presence of insoluble gel. googleapis.com In contrast, the addition of the modifier allows for the synthesis of soluble prepolymers with controlled molecular weights. googleapis.comgoogle.com
Table 2: Control of TAIC Prepolymer Molecular Weight
| Modifier (6H-dibenz(c,e)(1,2)oxaphosphorine-6-oxide) Amount | Number Average Molecular Weight (Mn) | Weight Average Molecular Weight (Mw) |
| Not Used | 8,850 (with gel) | 317,750 (with gel) |
| 7 g (in a comparative example with Carbon Tetrachloride) | 5,840 | 78,700 |
| Specific amount leading to | 3,690 | 32,670 |
| Another specified amount leading to | 2,130 | 11,150 |
Note: The data is illustrative of the principle of molecular weight control as described in the cited patent. googleapis.comgoogle.com
Cationic microspheres derived from this compound (TAIC) polymers have shown significant potential for applications such as the removal of organic pollutants from water. A method for their synthesis involves a multi-step process, beginning with the creation of copolymer microspheres that are subsequently functionalized with polyethylenimine (PEI). researchgate.net
In a specific approach, TAIC is first copolymerized with maleic anhydride (MAH) through self-stabilized precipitation polymerization to produce TAIC-MAH copolymer microspheres (TMs). researchgate.net These microspheres are characterized by a significant number of reactive anhydride groups on their surface. The TMs are then further functionalized by reacting them with polyethylenimine (PEI), resulting in the formation of cationic microspheres (Cat-TMs). researchgate.net
The resulting cationic microspheres exhibit a high density of amine groups from the PEI, which can be protonated, making them effective for adsorbing anionic pollutants through electrostatic interactions. researchgate.net Research has shown that these Cat-TMs possess a high specific surface area and a mesoporous structure, contributing to their excellent adsorption performance. researchgate.net For instance, they have demonstrated a rapid adsorption rate and a very high equilibrium adsorption capacity for pollutants like diclofenac (B195802) sodium. researchgate.net
Table 3: Characteristics of Cationic Microspheres from Functionalized TAIC
| Property | Value |
| Microsphere Diameter | 1.19–1.35 µm |
| Reactive Anhydride Groups (in TMs) | 62.5–71.8 mol% |
| Specific Surface Area | 51.6–182.4 m²/g |
| Average Pore Size | 3.4–3.8 nm |
| Adsorption Equilibrium Time (for Diclofenac Sodium) | < 30 min |
| Equilibrium Adsorption Capacity (for Diclofenac Sodium) | 1421 mg/g |
Data sourced from a study on TAIC-MAH copolymer microspheres functionalized with PEI. researchgate.net
Advanced Applications and Performance Enhancement of Triallyl Isocyanurate Based Materials
Polymer Crosslinking and Network Formation in High-Performance Materials
TAIC's three allyl groups readily participate in crosslinking reactions, typically initiated by peroxides or radiation. echemi.com2017erp.com This process creates a three-dimensional polymer network, transforming thermoplastic materials into thermosets with enhanced performance characteristics. The isocyanurate ring structure of TAIC contributes to the thermal stability of the crosslinked polymer. welltchemicals.com
Enhancement of Heat Resistance and Weatherability in Polymers
The incorporation of TAIC into polymer matrices significantly improves their heat resistance and weatherability. zjgyrchem.comechemi.comarpmaterials.com The formation of a stable crosslinked network restricts polymer chain movement at elevated temperatures, thereby increasing the material's softening point and thermal stability. researchgate.net For instance, modified unsaturated polyester fiberglass products incorporating TAIC can withstand temperatures exceeding 180°C. zjgyrchem.com
The enhanced weatherability is attributed to the robust, crosslinked structure that is more resistant to degradation from UV radiation, moisture, and other environmental factors. zjgyrchem.comechemi.com Prepolymers of TAIC baked onto metal surfaces create coatings with excellent heat resistance, radiation resistance, and weather resistance. zjgyrchem.com
Table 1: Effect of TAIC on Polymer Heat Resistance
| Polymer System | Improvement with TAIC | Reference |
| Unsaturated Polyester | Can reach temperatures above 180°C | zjgyrchem.com |
| Polyethylene (B3416737) (PE) | Significantly improved heat resistance | zjgyrchem.comechemi.com |
| Polyvinyl Chloride (PVC) | Enhanced thermal stability | echemi.com |
| Acrylates | Significantly improved heat resistance | zjgyrchem.com |
Improvement of Mechanical Properties in Synthetic Rubbers and Elastomers
TAIC is widely used as a co-agent in the peroxide curing of synthetic rubbers and elastomers, such as ethylene (B1197577) propylene diene monomer (EPDM), fluoroelastomers, and chlorinated polyethylene (CPE). zjgyrchem.com2017erp.com The addition of TAIC can significantly shorten vulcanization time and improve key mechanical properties including strength, wear resistance, and resistance to solvents and corrosion. zjgyrchem.com
In silica-filled EPDM elastomers, TAIC acts as a coupling agent, improving the interaction between the rubber and the filler. This leads to an increased apparent crosslink density, which in turn enhances mechanical properties like hardness, modulus, and tensile strength. researchgate.net Studies on silicone rubber crosslinked by electron beam irradiation have shown that the presence of triallyl cyanurate (a related compound) leads to more efficient crosslinking and superior physical-mechanical characteristics compared to traditional peroxide vulcanization. researchgate.net
Table 2: Impact of TAIC on Mechanical Properties of EPDM Rubber
| Property | Effect of TAIC Addition | Reference |
| Hardness | Increased | researchgate.net |
| Modulus | Increased | researchgate.net |
| Tensile Strength | Increased | researchgate.net |
| Abrasion Resistance | Improved | zjgyrchem.com |
| Mooney Viscosity | Decreased | researchgate.net |
| Scorch Time | Decreased | researchgate.net |
Role in Fluorocarbon Elastomer Curing
In the curing of fluorocarbon elastomers (FKM), TAIC is a preferred co-agent used in conjunction with peroxides. researchgate.netsealseastern.com The curing mechanism involves the formation of radicals from peroxide decomposition, which then react with the TAIC. These co-agent radicals abstract bromine atoms from the polymer chains, creating fluorocarbon polymer radicals. These polymer radicals then add to other TAIC molecules, propagating the crosslinking reaction and forming a stable network. researchgate.net This process is crucial for achieving the desired cure rate, cure state, and final physical properties of the fluoroelastomer. welltchemicals.com
Impact on Crystallinity of Polymers
The introduction of TAIC and subsequent crosslinking can influence the crystallinity of polymers. For instance, in polyamide 6 (Nylon 6), electron beam irradiation in the presence of triallyl cyanurate (TAC) led to a decrease in crystallinity. researchgate.net Conversely, in polylactide (PLA), the addition of a different crosslinking system was shown to enhance crystallinity. researchgate.net The effect of TAIC on crystallinity is complex and depends on the specific polymer, the crosslinking conditions, and the concentration of TAIC. The formation of a crosslinked network can disrupt the regular arrangement of polymer chains necessary for crystallization, leading to a more amorphous structure.
Electrical Insulation and Electronic Materials
TAIC plays a significant role in the production of high-performance electrical insulation and electronic materials due to its ability to enhance thermal and electrical properties.
Crosslinking in Polyethylene for High-Voltage Cable Insulation
Crosslinked polyethylene (XLPE) is a primary material for high-voltage cable insulation due to its excellent electrical and mechanical properties. semanticscholar.org TAIC is a crucial multi-functional crosslinker in the production of XLPE, particularly in UV radiation crosslinking processes. semanticscholar.orgrsc.org The use of TAIC significantly accelerates the crosslinking process, which can be as fast as milliseconds. semanticscholar.org
The crosslinking of polyethylene with TAIC improves its heat resistance, flame retardancy, solvent resistance, and mechanical strength, all of which are critical for the performance and longevity of high-voltage cables. zjgyrchem.comechemi.com Theoretical studies have shown that the UV radiation crosslinking of polyethylene is initiated by a photoinitiator, and TAIC is essential for the crosslinking process to occur efficiently. semanticscholar.orgrsc.orgresearchgate.net This technology is vital for the development of insulation materials for high-voltage cables capable of withstanding more than 500 kV. semanticscholar.orgrsc.org
Improvement of Dielectric Properties in Electronic Parts
The incorporation of Triallyl isocyanurate into polymer composites for electronic parts leads to notable enhancements in their dielectric properties. In a study focusing on an ultralow loss thermosetting polyphenylene oxide (PPO)/TAIC composite system, the dielectric properties were evaluated at high frequencies. The research demonstrated that the dielectric constant (Dk) and dissipation factor (Df) could be manipulated by adjusting the concentration of the peroxide initiator, which influences the crosslink density of the composite.
The findings from this study are summarized in the table below, illustrating the impact of initiator concentration on the dielectric performance of the PPO/TAIC composite.
Table 1: Dielectric Properties of PPO/TAIC/L-glass Composites at 10 GHz
| Initiator Concentration (phr) | Dielectric Constant (Dk) | Dissipation Factor (Df) |
|---|---|---|
| 0.2 | 3.24 | 0.0023 |
| 0.4 | 3.18 | 0.0025 |
| 0.6 | 3.15 | 0.0028 |
| 0.8 | 3.12 | 0.0030 |
Data sourced from a study on ultralow loss thermosetting PPO/TAIC composites.
The data reveals that as the initiator concentration increases, the dielectric constant decreases, while the dissipation factor shows a slight increase. This trade-off is attributed to the complex interplay between polarity, crosslink density, free volume, and the amount of unreacted TAIC within the composite. These findings are crucial for optimizing the formulation of insulating materials in high-frequency electronic applications where low dielectric loss is a critical requirement.
Application in Printed Circuit Boards and Semiconductor Encapsulants
This compound is a key component in the fabrication of high-performance printed circuit boards (PCBs) and as an encapsulant for semiconductors, primarily due to its ability to enhance thermal stability and electrical insulation. chemimpex.com As a crosslinking agent, TAIC significantly improves the heat resistance, chemical resistance, and dimensional stability of the materials it is incorporated into. researchgate.net
In the context of PCBs, TAIC is used as a modifier for the resin matrix, often in combination with materials like polyphenylene ether, to create laminates with low dielectric loss, suitable for high-frequency applications. Prepolymers of TAIC, when baked onto metal surfaces, form coatings with excellent heat, radiation, and weather resistance, making them ideal for insulating microelectronic products like PCBs. nih.govnih.gov
For semiconductor encapsulation, TAIC is utilized to improve the properties of epoxy and other potting materials. researchgate.net The addition of TAIC enhances heat resistance, adhesion, mechanical strength, and dimensional stability of the encapsulant, which is critical for protecting the delicate semiconductor components from environmental factors and mechanical stress. researchgate.net The thermal stability of materials is a critical factor for the reliability of power electronic devices, and the use of TAIC contributes to achieving higher operational temperatures.
The table below summarizes the enhanced thermal properties of a poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) polymer when modified with a combination of a free radical initiator (DB) and TAIC, demonstrating its effectiveness in improving thermal stability.
Table 2: Thermal Stability Enhancement of PHBV with TAIC
| Material Composition | Mixing Torque at 600s (N.m) | Indication of Thermal Stability |
|---|---|---|
| PHBV (pure) | ~2.0 | Gradual decrease, indicating degradation |
Data adapted from a study on the thermal stability enhancement of PHBV. semanticscholar.org
Additive Manufacturing and 3D Printing
The unique properties of this compound have led to its exploration in the field of additive manufacturing, particularly in the formulation of photocurable resins for 3D printing. Its inclusion in these resins contributes to the development of materials with tunable mechanical properties and improved performance characteristics.
TAIC is utilized in the formulation of photocurable resins, especially in advanced 3D printing techniques like volumetric additive manufacturing (VAM). VAM allows for the rapid, layer-less fabrication of complex 3D objects by curing a volume of photosensitive resin. nih.gov In this context, TAIC is a component of thiol-ene resin systems, which are known for their well-ordered molecular networks and the ability to produce materials with a wide range of mechanical properties. nih.gov The use of isocyanurate-based monomers in these resins allows for highly tunable mechanical responses, which is a significant advantage over traditional acrylate-based resins. researchgate.net
A key advantage of thiol-ene polymerization is the characteristically low shrinkage stress upon curing, which is highly beneficial for 3D printing as it prevents warpage and improves the dimensional accuracy of the printed objects. The incorporation of TAIC into thiol-ene resin formulations contributes to these desirable properties. Research has shown that thiol-ene systems can be adapted for volumetric 3D printing, a technique that further minimizes the defects associated with layered fabrication methods. rsc.orgvoxelmatters.com The mechanical properties of these 3D printed materials can be finely tuned by varying the composition of the thiol-ene resin.
The table below presents the tunable mechanical properties of a thiol-ene system containing an isocyanurate monomer, demonstrating the versatility of these resins for additive manufacturing.
Table 3: Mechanical Properties of Thiol-Ene Networks for 3D Printing
| Thiol Crosslinker | Stoichiometric Ratio of Thiol | Young's Modulus (MPa) |
|---|---|---|
| Thiol A | 1:1 | 3.3 |
Data adapted from a study on biobased and degradable thiol-ene networks. rsc.org
Energy Storage Applications
This compound is also finding application in the energy storage sector, specifically as an additive to the electrolyte in lithium-ion batteries. Its presence can significantly improve the stability and performance of these batteries, particularly those operating at high voltages.
Research has shown that the addition of a small amount of TAIC to the electrolyte of lithium-ion batteries can lead to the formation of a protective film on the cathode surface through electrochemical oxidation. This film enhances the stability of the cathode material-electrolyte interface, which is crucial for the longevity and safety of the battery, especially under high-voltage conditions.
A study investigating TAIC as an electrolyte additive for layered oxide cathode materials reported significant improvements in battery performance. The addition of just 0.5 wt. % of TAIC resulted in outstanding performance enhancements, including increased capacity retention and reduced swelling.
The following table summarizes the key performance improvements observed in lithium-ion batteries with and without the TAIC additive.
Table 4: Performance of Lithium-Ion Batteries with TAIC Electrolyte Additive
| Parameter | Battery without TAIC | Battery with 0.5 wt. % TAIC |
|---|---|---|
| Capacity Retention after 600 cycles at 45°C | ~80% | ~90% |
Data sourced from a study on TAIC as an efficient electrolyte additive for lithium-ion batteries. researchgate.net
These results highlight the potential of this compound to contribute to the development of higher energy density and more stable high-voltage lithium-ion battery systems.
Formation of Cathodic Electrolyte Interphase (CEI)
This compound (TAIC) has been identified as a functional electrolyte additive that contributes to the formation of a stable Cathodic Electrolyte Interphase (CEI) on the surface of cathode materials in lithium-ion batteries. nih.gov The formation of this protective film is crucial for enhancing the stability of the battery, particularly at higher operating voltages. nih.govmdpi.com The process occurs through the preferential electrochemical oxidation of TAIC on the cathode surface during the initial charging cycles. nih.govmdpi.com
Enhanced Stability in High-Voltage Lithium-Ion Batteries
The application of this compound (TAIC) as an electrolyte additive has demonstrated significant improvements in the stability and performance of high-voltage lithium-ion batteries, particularly those using layered oxide cathodes like lithium cobalt oxide (LiCoO₂) and lithium nickel cobalt manganese oxide (NCM). nih.govmdpi.com The formation of a robust CEI layer by TAIC is directly linked to enhanced electrochemical performance under demanding conditions.
Research indicates that a small addition of TAIC, typically around 0.5% by weight, into the electrolyte leads to notable enhancements. nih.govmdpi.com For instance, in LiCoO₂/graphite full-cells, the presence of TAIC improves high-temperature storage and cycling performance. mdpi.com One key benefit is the reduction of physical swelling of the battery. After storage at 85°C for 24 hours, batteries containing the TAIC additive showed a thickness swelling of only about 6%. nih.govmdpi.com
Furthermore, the cycle life and capacity retention at high temperatures and high voltages are markedly improved. When cycled at 45°C under a high cut-off voltage of 4.5 V, batteries with the TAIC additive maintained a capacity retention that was 10% higher than batteries without the additive after 600 cycles. nih.govmdpi.com This improved stability is attributed to the protective film formed by TAIC's oxidation, which effectively mitigates the detrimental reactions at the cathode-electrolyte interface that are exacerbated at high voltages. nih.govmdpi.com
Performance Enhancement of High-Voltage Li-ion Batteries with 0.5 wt.% TAIC Additive
| Performance Metric | Condition | Improvement with TAIC | Reference |
|---|---|---|---|
| Thickness Swelling | Storage at 85°C for 24h | Decreased to ~6% | nih.govmdpi.com |
| Capacity Retention | 600 cycles at 45°C (4.5V cutoff) | Increased by 10% | nih.govmdpi.com |
Organosulfur Polymer Composite Cathodes
This compound (TAIC) serves as a crucial component in the development of advanced organosulfur polymer composite cathodes for lithium-sulfur (Li-S) and sodium-sulfur (Na-S) batteries. rsc.orgresearchgate.net These batteries are promising next-generation energy storage systems, but are hindered by issues like the dissolution of intermediate polysulfides (the "shuttle effect"). researchgate.net Incorporating sulfur into a polymer matrix, such as one derived from TAIC, helps to mitigate this problem. rsc.orgresearchgate.net
In one approach, TAIC is copolymerized with sulfur through a facile heating method to create an S-triallyl isocyanurate (STI) organosulfur polymer composite. researchgate.net This process allows for a very high sulfur content, up to 90% by weight, within the composite material. The resulting STI cathode delivers a high initial reversible capacity of 904 mAh g⁻¹ at a rate of 0.5 C and demonstrates remarkable stability with an ultra-low capacity decay rate of 0.017% per cycle over 350 cycles at 1 C. researchgate.net
Electrochemical Performance of TAIC-Based Organosulfur Cathodes
| Cathode Material | Sulfur Content (wt%) | Initial Capacity | Cycling Stability | Reference |
|---|---|---|---|---|
| S-triallyl isocyanurate (STI) | 90% | 904 mAh g⁻¹ at 0.5 C | 0.017% decay/cycle over 350 cycles at 1 C | researchgate.net |
| Se₀.₀₅S₀.₉₅PAN-TI11 | 54.2% | 671 mAh g⁻¹ at 0.1 C | Stable over 300 cycles at 0.5 C | rsc.org |
Environmental Remediation and Adsorption
Degradation of this compound in Wastewater Treatment
This compound (TAIC) is recognized as a refractory organic compound in wastewater, meaning it is stable and difficult to degrade using conventional biochemical treatment methods. hep.com.cnresearchgate.net Its presence in industrial effluents poses an environmental concern due to its stability and potential negative impact. semanticscholar.orgresearchgate.net Standard treatment processes like electrochemistry and simple adsorption are often inefficient in removing TAIC from wastewater. researchgate.net
To address this, combined treatment methodologies have been explored. One effective pretreatment approach involves an alkaline demulsification step followed by a Fenton oxidation process. researchgate.net In a study, optimizing the alkaline demulsification at a pH of 12 and a temperature of 60°C resulted in the removal of over 70.3% of TAIC and 46.4% of the Chemical Oxygen Demand (COD). researchgate.net The subsequent Fenton oxidation further reduced the COD, making the wastewater more amenable to biological treatment by increasing its biodegradability (BOD₅/COD ratio). researchgate.net This highlights the necessity of advanced or combined processes to effectively break down the stable TAIC molecule in wastewater.
Ozonation and UV-Assisted Degradation Processes
Advanced Oxidation Processes (AOPs) involving ozone (O₃) and ultraviolet (UV) light have been shown to be highly effective for the degradation of this compound (TAIC) in water. hep.com.cnsemanticscholar.orgresearchgate.net While ozonation alone can degrade TAIC, the combination of ozone with UV irradiation (O₃/UV) significantly enhances the process, particularly in terms of complete mineralization (the conversion of the organic compound to CO₂, water, and inorganic ions). semanticscholar.orgresearchgate.net
Studies have demonstrated that both the standalone O₃ process and the combined O₃/UV process can achieve over 99% degradation of TAIC within just 5 minutes. hep.com.cnsemanticscholar.orgresearchgate.net However, the key difference lies in the mineralization rate. After 30 minutes, the O₃/UV process achieved a 70% mineralization rate, whereas the independent O₃ process only reached 9%. hep.com.cnsemanticscholar.orgresearchgate.net The UV light facilitates the decomposition of ozone into highly reactive hydroxyl radicals (HO•), which are powerful, non-selective oxidants that lead to a more complete breakdown of the TAIC molecule and its intermediates. semanticscholar.org
Several factors influence the efficiency of these processes. The pH of the water plays a significant role; alkaline conditions (a pH of 9 was found to be optimal) favor the indirect oxidation pathway via hydroxyl radicals, leading to maximum Total Organic Carbon (TOC) removal. hep.com.cnsemanticscholar.org The presence of certain inorganic ions, like carbonate (CO₃²⁻), can negatively impact the degradation by scavenging the radicals. hep.com.cn Similarly, high concentrations of chloride ions (Cl⁻) and the presence of suspended matter, which can block UV light, can also hinder the degradation efficiency. hep.com.cnsemanticscholar.org
Comparison of O₃ and O₃/UV Processes for TAIC Degradation
| Parameter | O₃ Process (30 min) | O₃/UV Process (30 min) | Reference |
|---|---|---|---|
| TAIC Degradation | >99% (in 5 min) | >99% (in 5 min) | semanticscholar.orgresearchgate.net |
| Mineralization Rate (TOC Removal) | 9% | 70% | semanticscholar.orgresearchgate.net |
This compound-Based Adsorbents for Organic Pollutants
This compound (TAIC) can be used as a monomer to synthesize highly effective polymer adsorbents for the removal of organic pollutants from water. rsc.org By copolymerizing TAIC with other monomers, such as maleic anhydride (B1165640) (MAH), it is possible to create crosslinked microspheres with a high density of functional groups and a porous structure suitable for adsorption. rsc.orgresearchgate.net
For example, TAIC-maleic anhydride (TMs) copolymer microspheres have been fabricated using self-stabilized precipitation polymerization. rsc.org These microspheres possess a high concentration of reactive anhydride groups and a mesoporous structure. To enhance their adsorption capabilities for anionic organic pollutants like diclofenac (B195802) sodium, the microspheres can be functionalized. Post-modification with N,N-dimethylethylenediamine introduces cationic amine groups, resulting in a super-adsorbent material (Cat-TMs) with a high cation density of 4.291 mmol g⁻¹. rsc.org
These functionalized adsorbents exhibit rapid and highly efficient removal of anionic contaminants. The Cat-TMs can maintain high adsorption capacity over a broad pH range (6-10) and demonstrate excellent reusability, with only a slight loss in capacity (<5%) after five adsorption-desorption cycles. rsc.org This indicates that TAIC-based polymers are promising precursor materials for developing robust and regenerable adsorbents for environmental remediation applications. rsc.orgnih.gov
Adsorption of Urea (B33335) in Artificial Kidneys
In the development of advanced artificial kidney systems, particularly wearable devices, the efficient removal of urea from dialysate is a critical challenge. Polymeric sorbents offer a potential solution for dialysate regeneration. Research has demonstrated the use of this compound as a key component in the synthesis of copolymers designed for urea adsorption.
One such sorbent was created through the suspension polymerization of methyl acrylate, divinyl benzene, and this compound. nih.gov This copolymer was subsequently converted into a hydrazide derivative to impart urea-binding capabilities. nih.gov The resulting polymeric sorbent demonstrated a notable capacity to adsorb urea under conditions mimicking hemodialysis. nih.gov
Detailed research findings indicate that the TAIC-containing sorbent can adsorb just under 40 mg of urea per gram of sorbent. nih.gov This performance was achieved at a physiological temperature of 37°C and a pH range of 7.0-7.4. nih.gov The study also highlighted that the sorption efficiency is dependent on several factors, including the specific surface area of the sorbent material, temperature, and the duration of the sorption process. nih.gov Crucially, the sorbent's ability to remove urea from a patient's dialysate was comparable to its performance in a pure urea buffer solution, suggesting its potential clinical utility in artificial kidney systems. nih.gov
| Parameter | Value/Condition | Source |
| Sorbent Composition | Copolymer of Methyl Acrylate, Divinyl Benzene, and this compound | nih.gov |
| Urea Adsorption Capacity | < 40 mg/g | nih.gov |
| Temperature | 37 °C | nih.gov |
| pH Range | 7.0 - 7.4 | nih.gov |
| Urea Concentration (Buffer) | 130 mg% | nih.gov |
Biomedical Materials and Shape Memory Polymers
This compound plays a crucial role as a crosslinking agent in the formulation of advanced biomedical materials, including shape memory polymers (SMPs). By creating covalent network structures, TAIC enhances the mechanical and thermal properties of these materials, which is essential for their function in biomedical applications.
Poly(ε-caprolactone) (PCL) is a biodegradable polymer with potential for use in shape memory applications, but it requires crosslinking to exhibit these properties effectively. researchgate.net this compound, in conjunction with electron beam radiation, serves as an effective crosslinking agent for PCL. researchgate.net The introduction of TAIC facilitates the formation of a three-dimensional network structure, which is critical for the polymer to fix a temporary shape and recover its original form upon stimulation. researchgate.net
Studies have shown that while PCL subjected to irradiation alone does not form a significant gel fraction, the addition of TAIC leads to effective crosslinking. researchgate.net This modification is not only key to imparting shape memory properties but also significantly improves the heat resistance of the PCL-based material. Research on polylactide/polycaprolactone blends further highlights the role of TAIC in creating linked macromolecules, which is fundamental to developing materials with specific thermal and mechanical responses. researchgate.net
While the direct application of this compound for the specific purpose of improving the oxidative stability of shape memory polyurethanes (SMPUs) is not extensively detailed in available research, the foundational isocyanurate structure is key to enhancing biostability in these polymers. Studies have focused on incorporating cyclized isocyanates in the form of isocyanurate-containing alcohols into aliphatic SMPs. tamu.edu This modification has been shown to greatly increase the lifespan of the material in accelerated testing. tamu.edu For instance, while control materials fully degraded within 25 days, the modified SMPs containing an isocyanurate structure retained over 90% of their original mass. tamu.edu This approach improves biostability without negatively impacting the strain recovery and shape memory behavior of the polyurethane. tamu.edu
| Material | Key Finding | Source |
| Control SMPU | Fully degrades in accelerated testing by 25 days. | tamu.edu |
| Isocyanurate-Modified SMPU | Retains >90% of original mass after 25 days in accelerated testing. | tamu.edu |
Radiation crosslinking is a widely used method to enhance the properties of polymers, and this compound is frequently employed as a sensitizer to increase the efficiency of this process. zjgyrchem.com2017erp.com This technique is particularly valuable for biodegradable polymers used in biomedical applications, where improved heat resistance and mechanical stability are required.
Research has demonstrated that TAIC effectively promotes the radiation crosslinking of biodegradable polymers such as poly(lactic acid) (PLA), poly(butylene succinate) (PBS), and poly(ε-caprolactone) (PCL). researchgate.net
PLA: Crosslinking is effectively achieved with the addition of 3% TAIC, resulting in a material with heat resistance exceeding 200°C. researchgate.net
PBS and PCL: The presence of a small amount of TAIC (e.g., 1%) is sufficient to achieve radiation crosslinking, leading to a significant improvement in heat resistance.
A notable feature of these crosslinked biodegradable polymers is that they retain their biodegradability even after the modification. The efficiency of TAIC as a crosslinking promoter allows for the formation of a stable network structure at relatively low irradiation doses. researchgate.net
| Polymer | TAIC Concentration | Key Improvement | Source |
| Poly(lactic acid) (PLA) | 3% | Heat resistance > 200°C | researchgate.net |
| Poly(butylene succinate) (PBS) | ~1% | Improved heat resistance | |
| Poly(ε-caprolactone) (PCL) | ~1% | Improved heat resistance | |
| Polyamide 11 (PA11) | 3 phr | Effective network formation at low dose (10 kGy) | researchgate.net |
The introduction of TAIC (at concentrations typically around 3 wt%) and subsequent irradiation creates crosslinks within and between the polymer phases. mdpi.com This network formation improves the interfacial adhesion between the PLA and PBAT domains. mdpi.com By stabilizing the blend's morphology, this crosslinking process can indirectly enhance the material's resistance to premature degradation that might otherwise be initiated at the phase boundaries. The process effectively modifies the uncrosslinked fraction of the blend, leading to a more cohesive and stable material. mdpi.com
Environmental Fate and Degradation Studies of Triallyl Isocyanurate
Degradation Pathways of Triallyl Isocyanurate
Advanced oxidation processes (AOPs) are considered promising for breaking down persistent organic pollutants like TAIC. hep.com.cn These methods utilize highly reactive species, such as hydroxyl radicals (HO•), to oxidize complex molecules. hep.com.cn The O₃/UV process, in particular, has been shown to be effective in the degradation and mineralization of TAIC. researchgate.net While both ozonation (O₃) alone and a combined O₃/UV process can degrade 99% of TAIC within 5 minutes, the mineralization rate is significantly higher with the O₃/UV process. hep.com.cn After 30 minutes, the O₃/UV process can achieve a 70% mineralization rate, compared to just 9% with ozonation alone. researchgate.net
Table 1: Comparison of TAIC Degradation and Mineralization
| Process | Time (minutes) | TAIC Degradation (%) | Mineralization (TOC Removal) (%) |
| O₃ alone | 5 | 99 | - |
| 30 | - | 9 | |
| O₃/UV | 5 | 99 | - |
| 30 | - | 70 |
Studies into the degradation of TAIC through ozonation and O₃/UV processes have led to the proposal of four potential degradation pathways. hep.com.cn The initial step in these pathways is believed to be the attack on the allyl groups of the TAIC molecule by ozone or hydroxyl radicals. This primary reaction targets the carbon-carbon double bonds within the allyl groups, leading to their breakdown and eventual cleavage from the central triazine ring, which is subsequently destroyed. The combined action of ozone and UV light significantly enhances the degradation efficiency by generating additional hydroxyl radicals. researchgate.net
The pH of the water significantly influences the efficiency of TAIC degradation through oxidation. hep.com.cnhep.com.cn The degradation process involves both direct oxidation by ozone molecules and indirect oxidation by hydroxyl radicals. hep.com.cn The dominant reaction type is dependent on the pH level. researchgate.net
Acidic Conditions (pH < 4): Direct oxidation by ozone is the predominant reaction. Studies at pH 3 and 5 showed similar degradation rates of 90% and 89% respectively after 2.5 minutes, with mineralization rates of around 62-63% after 30 minutes. hep.com.cn
Alkaline Conditions (pH > 10): Indirect oxidation via hydroxyl radicals becomes the main reaction type. hep.com.cn The degradation of TAIC is generally favored in an alkaline environment, with the maximum efficiency for Total Organic Carbon (TOC) removal observed at a pH of 9. hep.com.cn At this pH, the degradation rate reached 95% in 2.5 minutes, and the mineralization rate was 71% after 30 minutes. hep.com.cn However, at a higher pH of 11, the degradation rate slightly decreased to 88% after 2.5 minutes, with a 64% mineralization rate after 30 minutes. hep.com.cn
Table 2: Effect of pH on TAIC Degradation (O₃/UV Process)
| pH | Degradation Rate (at 2.5 min) | Mineralization Rate (at 30 min) | Predominant Reaction |
| 3 | 90% | 63% | Direct Oxidation |
| 5 | 89% | 62% | Direct Oxidation |
| 9 | 95% | 71% | Indirect Oxidation |
| 11 | 88% | 64% | Indirect Oxidation |
The presence of certain inorganic ions in wastewater can affect the efficiency of TAIC degradation during advanced oxidation processes. hep.com.cn
Chloride (Cl⁻): Chloride ions can act as scavengers of the reactive radicals, which can inhibit the degradation process. However, this scavenging effect is only significant at high concentrations, typically above 500 mg/L. hep.com.cnhep.com.cn
Environmental Presence and Monitoring
The use of TAIC in various industrial applications raises concerns about its potential release into and presence in the environment.
Monitoring has confirmed the presence of TAIC in the water treatment cycle. Trace amounts of this compound have been detected in chemicals used in water treatment facilities. nih.gov Specifically, it was identified in four different sources of liquid alum, which is used in the treatment of drinking water. nih.gov
This compound belongs to the triazine group of chemicals. Many triazine derivatives are used as herbicides and are known for their persistence in the environment. ontosight.aibohrium.com These compounds are frequently detected in various water bodies, including rivers and tap water, as well as in soil. ontosight.ainih.gov The degradation of triazine herbicides in the environment can lead to the formation of various metabolites, such as cyanuric acid, which is then further broken down into ammonia (B1221849) and carbon dioxide. bohrium.com The persistence and potential for transformation of triazine compounds underscore the importance of monitoring their presence and understanding their fate in the environment to ensure ecological safety. ontosight.ainih.gov
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing TAIC-crosslinked copolymers, and how do reaction conditions influence their structural properties?
- TAIC is widely used as a crosslinker in polymer chemistry. To synthesize copolymers, radical polymerization under controlled temperatures (e.g., 60–80°C) with initiators like AIBN is recommended. Key parameters include monomer-to-TAIC ratios (e.g., 1:0.05–0.2 mol%) and reaction time (6–24 hrs). Post-synthesis, saponification can modify copolymer hydrophilicity, as shown in studies analyzing chromatographic properties . Structural characterization via FTIR, NMR, and GPC is critical to confirm crosslinking density and molecular weight distribution.
Q. How can researchers ensure the purity of TAIC for experimental use, and what analytical techniques are most effective?
- High-purity TAIC (>98%) is essential for reproducible results. Purification methods include recrystallization from ethanol or acetone, followed by vacuum drying. Quality assessment via gas chromatography (GC) or HPLC with UV detection ensures minimal impurities. Stability during storage requires inert atmospheres (e.g., N₂) and protection from light due to TAIC’s susceptibility to radical-initiated degradation .
Q. What role does TAIC play in modifying thermoplastic polymers like polyethylene or EVA, and how are these modifications characterized?
- TAIC enhances thermal stability and mechanical properties (e.g., tensile strength, elasticity) in polymers by forming covalent crosslinks during UV or electron-beam irradiation. Experimental protocols involve blending TAIC (1–5 wt%) with the polymer matrix, followed by irradiation (10–50 kGy). Characterization via DSC (to measure crosslinking-induced Tg shifts) and TGA (to assess thermal degradation resistance) is standard. For example, TAIC-modified PLA/PBAT blends show improved flexibility and toughness .
Advanced Research Questions
Q. What are the dominant degradation pathways of TAIC in advanced oxidation processes (AOPs), and how do environmental factors like pH and anions influence degradation kinetics?
- In O₃/UV systems, TAIC degradation proceeds via hydroxyl radical (•OH) attack, leading to ring-opening and formation of intermediates like aldehydes and carboxylic acids. At pH 7–9, carbonate ions (CO₃²⁻) scavenge •OH, reducing degradation efficiency by ~30%, while Cl⁻ at >1 mM promotes radical chain reactions, accelerating degradation. Researchers should optimize O₃ dosage (e.g., 2–4 mg/L) and UV intensity (e.g., 15–30 W) while monitoring intermediates via LC-MS/MS .
Q. How can conflicting data on TAIC’s crosslinking efficiency in different polymer systems be resolved methodologically?
- Discrepancies often arise from variations in irradiation dose, TAIC concentration, and polymer crystallinity. A systematic approach includes:
- Dose-response studies : Compare crosslinking density (via swelling tests) across irradiation doses (10–100 kGy).
- Morphological analysis : Use SEM to assess phase compatibility in blends (e.g., PLA/PBAT).
- Kinetic modeling : Apply Flory-Stockmayer theory to predict gelation thresholds under different conditions .
Q. What experimental designs are effective for studying steric effects in TAIC’s polymerization compared to its isomer triallyl cyanurate (TAC)?
- TAIC’s bulky isocyanurate ring imposes greater steric hindrance than TAC’s cyanurate group, slowing polymerization. Controlled free-radical polymerization experiments under identical conditions (e.g., 70°C, AIBN initiator) reveal TAIC’s lower conversion rates (<50% vs. TAC’s >70% at 24 hrs). Kinetic studies using dilatometry or real-time FTIR can quantify propagation rates, while DFT calculations model steric interactions .
Q. How do UV-induced crosslink networks in TAIC-modified polymers affect their long-term stability and recyclability?
- Dense crosslink networks improve thermal stability but reduce recyclability due to irreversible covalent bonds. Accelerated aging tests (e.g., 80°C/75% RH for 500 hrs) combined with mechanical testing (tensile modulus, elongation at break) quantify degradation. For recyclable systems, researchers are exploring dynamic covalent bonds (e.g., disulfide linkages) alongside TAIC to balance stability and reprocessability .
Methodological Tables
Table 1. Key Parameters for TAIC Degradation in O₃/UV Systems
| Parameter | Optimal Range | Impact on Efficiency |
|---|---|---|
| O₃ Concentration | 2–4 mg/L | ↑ O₃ → ↑ •OH generation |
| UV Intensity | 15–30 W | ↑ UV → faster TAIC breakdown |
| pH | 5–7 | Neutral pH minimizes scavenging |
| Cl⁻ Concentration | <1 mM | ↑ Cl⁻ → ↑ radical scavenging |
Table 2. Comparison of TAIC and TAC Polymerization Behavior
| Property | TAIC | TAC |
|---|---|---|
| Conversion at 24 hrs | 45–50% | 70–75% |
| Steric Hindrance | High | Moderate |
| Dominant Mechanism | Cyclopolymerization | Linear growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
